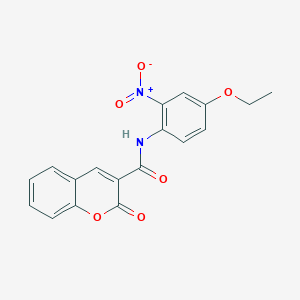![molecular formula C18H24FN3O2 B5091394 1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5091394.png)
1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone, commonly known as FPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPOP is a small molecule that belongs to the class of ketone compounds and has a molecular weight of 357.4 g/mol.
Applications De Recherche Scientifique
FPOP has been extensively studied for its potential applications in various fields, including biochemistry, biophysics, and drug discovery. FPOP is primarily used as a labeling reagent for studying protein structure and function. FPOP labeling involves the covalent modification of proteins with FPOP, which allows for the identification of protein-protein interactions, protein-ligand interactions, and protein conformational changes. FPOP has also been used in drug discovery to identify potential drug targets and to screen for potential drug candidates.
Mécanisme D'action
FPOP functions as a labeling reagent by reacting with amino acid residues in proteins, primarily tyrosine and tryptophan, to form covalent adducts. The reaction occurs through the formation of a radical intermediate, which reacts with the amino acid residue to form a covalent bond. FPOP labeling has been shown to be highly specific and selective, with minimal interference from other molecules in the system.
Biochemical and Physiological Effects
FPOP labeling has been shown to have minimal effects on protein function and stability, making it an ideal tool for studying protein structure and function. However, FPOP labeling can cause some changes in protein conformation and dynamics, which can affect protein-ligand interactions and protein-protein interactions. These effects are generally minimal and can be controlled through careful experimental design and data analysis.
Avantages Et Limitations Des Expériences En Laboratoire
FPOP labeling has several advantages over other labeling techniques, including high specificity, selectivity, and minimal effects on protein function and stability. FPOP labeling is also relatively easy to perform and can be used with a wide range of proteins. However, FPOP labeling does have some limitations, including the need for specialized equipment and expertise, the potential for interference from other molecules in the system, and the limited availability of FPOP.
Orientations Futures
There are several potential future directions for FPOP research, including the development of new labeling reagents with improved specificity and selectivity, the application of FPOP labeling to large protein complexes and membrane proteins, and the use of FPOP labeling in drug discovery and development. Additionally, FPOP labeling could be combined with other techniques such as mass spectrometry and NMR spectroscopy to provide a more comprehensive understanding of protein structure and function. Overall, FPOP has significant potential as a tool for studying protein structure and function and has many potential applications in various fields.
Méthodes De Synthèse
FPOP can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and biosynthesis. The most common method of synthesizing FPOP is through chemical synthesis, which involves the reaction of 4-fluoroaniline, piperidine, and pyrrolidin-2-one in the presence of a catalyst. The reaction mixture is then purified using various techniques such as chromatography, recrystallization, and distillation to obtain pure FPOP.
Propriétés
IUPAC Name |
1-[3-[3-(4-fluoroanilino)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2/c19-14-5-7-15(8-6-14)20-16-3-1-11-22(13-16)18(24)9-12-21-10-2-4-17(21)23/h5-8,16,20H,1-4,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUODDUZZEIBDPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2CCCC2=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[3-(4-Fluoroanilino)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5091340.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-isopropylglycinamide](/img/structure/B5091345.png)
![4-(2-furylmethyl)-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5091352.png)

![2-chloro-5-(5-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5091376.png)



![5-(4-fluorophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5091395.png)
![2-[(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5091408.png)